molecular formula C7H10N2O B13104116 Hexahydropyrrolo[2,1-b]oxazole-5-carbonitrile

Hexahydropyrrolo[2,1-b]oxazole-5-carbonitrile

Cat. No.: B13104116
M. Wt: 138.17 g/mol
InChI Key: YXTMYGSFVQGUSA-UHFFFAOYSA-N
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Description

Hexahydropyrrolo[2,1-b]oxazole-5-carbonitrile is a heterocyclic compound that features a fused ring system containing nitrogen and oxygen atoms. This compound is of significant interest due to its potential biological activities and its utility as a synthetic intermediate in organic chemistry.

Chemical Reactions Analysis

Types of Reactions: Hexahydropyrrolo[2,1-b]oxazole-5-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

Hexahydropyrrolo[2,1-b]oxazole-5-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Hexahydropyrrolo[2,1-b]oxazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Hexahydropyrrolo[2,1-b]oxazole-5-carbonitrile can be compared with other similar heterocyclic compounds, such as:

The uniqueness of this compound lies in its specific ring structure and the presence of a nitrile group, which can influence its reactivity and biological properties.

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

2,3,5,6,7,7a-hexahydropyrrolo[2,1-b][1,3]oxazole-5-carbonitrile

InChI

InChI=1S/C7H10N2O/c8-5-6-1-2-7-9(6)3-4-10-7/h6-7H,1-4H2

InChI Key

YXTMYGSFVQGUSA-UHFFFAOYSA-N

Canonical SMILES

C1CC2N(C1C#N)CCO2

Origin of Product

United States

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